molecular formula C26H26BrN5O3 B10870820 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(naphthalen-1-yloxy)acetohydrazide

N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(naphthalen-1-yloxy)acetohydrazide

Cat. No.: B10870820
M. Wt: 536.4 g/mol
InChI Key: HAKZXDPQJKBPMW-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE is a complex organic compound that features a brominated indole core, a piperazine moiety, and a naphthyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride.

    Piperazine Substitution: The brominated indole is reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate.

    Formation of the Hydrazide: The final step involves the reaction of the substituted indole with 1-naphthyloxyacetic acid hydrazide under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom allows for nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-(1-NAPHTHYLOXY)ACETOHYDRAZIDE is unique due to its combination of a brominated indole core, a piperazine moiety, and a naphthyloxy group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H26BrN5O3

Molecular Weight

536.4 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2-naphthalen-1-yloxyacetamide

InChI

InChI=1S/C26H26BrN5O3/c1-30-11-13-31(14-12-30)17-32-22-10-9-19(27)15-21(22)25(26(32)34)29-28-24(33)16-35-23-8-4-6-18-5-2-3-7-20(18)23/h2-10,15,34H,11-14,16-17H2,1H3

InChI Key

HAKZXDPQJKBPMW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)COC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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